Cas no 142360-06-3 (2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate)

2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate structure
142360-06-3 structure
Product Name:2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate
CAS No:142360-06-3
MF:C11H17NO4
MW:227.2569835186
CID:2775080
PubChem ID:71344289
Update Time:2025-04-21

2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • 2-{[(PENT-1-EN-1-YL)CARBAMOYL]OXY}ETHYL PROP-2-ENOATE
    • DTXSID60770752
    • 142360-06-3
    • 2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate
    • Inchi: 1S/C11H17NO4/c1-3-5-6-7-12-11(14)16-9-8-15-10(13)4-2/h4,6-7H,2-3,5,8-9H2,1H3,(H,12,14)
    • InChI Key: OOUZGWLGWVXCCB-UHFFFAOYSA-N
    • SMILES: O(C(NC=CCCC)=O)CCOC(C=C)=O

Computed Properties

  • Exact Mass: 227.11575802Da
  • Monoisotopic Mass: 227.11575802Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 9
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 2.1
  • Topological Polar Surface Area: 64.6Ų
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